molecular formula C7H12ClNO B6213838 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 2728008-10-2

5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride

Cat. No.: B6213838
CAS No.: 2728008-10-2
M. Wt: 161.6
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-azabicyclo[221]heptan-3-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Properties

CAS No.

2728008-10-2

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a 5-methyl-1-azabicyclo[2.2.1]heptane derivative, under acidic conditions to form the bicyclic structure.

    Oxidation: The bicyclic intermediate is then oxidized to introduce the ketone functionality at the 3-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to investigate the interactions of bicyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites, potentially modulating the activity of these targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-azabicyclo[2.2.1]heptan-3-one: Lacks the methyl group at the 5-position.

    5-methyl-1-azabicyclo[2.2.1]heptane: Lacks the ketone functionality at the 3-position.

Uniqueness

5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is unique due to the presence of both the methyl group and the ketone functionality within the bicyclic structure. This combination of features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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